molecular formula C10H19NO6 B12325345 alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy-

alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy-

Cat. No.: B12325345
M. Wt: 249.26 g/mol
InChI Key: KRABAWXNIPSDEF-IGORNWKESA-N
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Description

Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- is a chemical compound that belongs to the class of glucopyranosides This compound is characterized by the presence of an ethyl group attached to the glucopyranoside ring and an acetylamino group at the 2-deoxy position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- typically involves the glycosylation of a suitable glucose derivative with an ethyl group. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.

    Biology: The compound is used in studies of carbohydrate metabolism and as a substrate for enzymes involved in glycosylation.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism by which alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play important roles in cell signaling and recognition.

Comparison with Similar Compounds

Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can be compared with other similar compounds such as:

The uniqueness of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1

InChI Key

KRABAWXNIPSDEF-IGORNWKESA-N

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C

Canonical SMILES

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C

Origin of Product

United States

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